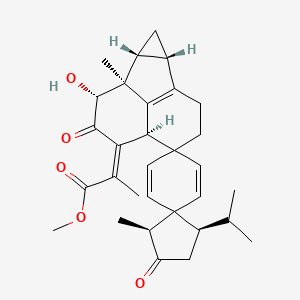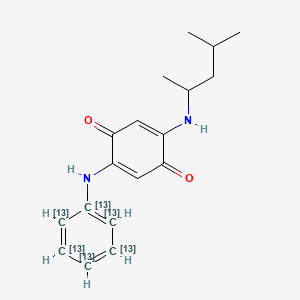![molecular formula C43H66N10O13S2 B12407015 [Gly9-OH]-Atosiban](/img/structure/B12407015.png)
[Gly9-OH]-Atosiban
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Gly9-OH]-Atosiban is a synthetic peptide analog of oxytocin and vasopressin. It is primarily known for its role as an oxytocin receptor antagonist, which makes it useful in the management of preterm labor. The compound is designed to inhibit the action of oxytocin, a hormone that induces uterine contractions, thereby helping to delay premature birth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [Gly9-OH]-Atosiban involves a combination of solid-phase and liquid-phase synthesis techniques. The process typically starts with the solid-phase synthesis of the peptide chain on a resin. Key reagents used in this process include Fmoc-protected amino acids such as Fmoc-Leu, Fmoc-Ile, Fmoc-Gln, Fmoc-Asn, Fmoc-Cys, Fmoc-Pro, and Boc-Tyr . The peptide chain is then cleaved from the resin and purified to achieve a high purity level.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
[Gly9-OH]-Atosiban can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acid residues, such as cysteine.
Reduction: Reduction reactions can reverse oxidation, restoring the original state of the peptide.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids.
Scientific Research Applications
[Gly9-OH]-Atosiban has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways involving oxytocin and vasopressin receptors.
Medicine: Primarily used in the management of preterm labor by inhibiting uterine contractions.
Industry: Employed in the development of new pharmaceuticals targeting oxytocin and vasopressin receptors.
Mechanism of Action
[Gly9-OH]-Atosiban exerts its effects by binding to oxytocin receptors, thereby blocking the action of oxytocin. This inhibition prevents the activation of the G-protein coupled receptor pathway that leads to uterine contractions. The compound also has a similar antagonistic effect on vasopressin receptors, which can influence water retention and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Atosiban: The parent compound, which also acts as an oxytocin receptor antagonist.
Carbetocin: Another oxytocin analog used to prevent postpartum hemorrhage.
Desmopressin: A vasopressin analog used to treat diabetes insipidus and bedwetting.
Uniqueness
[Gly9-OH]-Atosiban is unique due to the hydroxyl group at the ninth position of the glycine residue, which can influence its binding affinity and specificity for oxytocin and vasopressin receptors. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other similar compounds .
Properties
Molecular Formula |
C43H66N10O13S2 |
|---|---|
Molecular Weight |
995.2 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C43H66N10O13S2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1 |
InChI Key |
WKPDGORVRBQGTN-OBIMUBPZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)O)CC(=O)N)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)

